N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide
Description
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene system, a sulfamoylmethyl group, and a pyrrolidine carboxamide moiety
Properties
IUPAC Name |
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c17-23(21,22)9-11-5-3-7-19(11)16(20)18-15-13-8-10-4-1-2-6-12(10)14(13)15/h1-2,4,6,11,13-15H,3,5,7-9H2,(H,18,20)(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYBRDRJRPSAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2C3C2C4=CC=CC=C4C3)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the indene system. The sulfamoylmethyl group is then added through a sulfonation reaction, and the final step involves the formation of the pyrrolidine carboxamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and sulfonation reactions, as well as automated systems for amide coupling. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene: Similar structure but with a bromine atom instead of the sulfamoylmethyl group.
1,1a,6,6a-Tetrahydrocyclopropa[a]indene: Lacks the sulfamoylmethyl and pyrrolidine carboxamide groups.
Uniqueness
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-(sulfamoylmethyl)pyrrolidine-1-carboxamide is unique due to its combination of a cyclopropane ring, an indene system, a sulfamoylmethyl group, and a pyrrolidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
